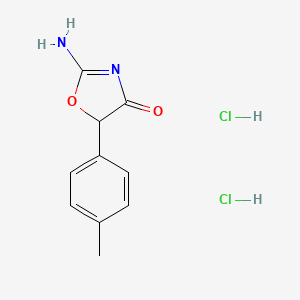

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride

Description

Properties

IUPAC Name |

2-amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.2ClH/c1-6-2-4-7(5-3-6)8-9(13)12-10(11)14-8;;/h2-5,8H,1H3,(H2,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLBKSMBBRBCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)N=C(O2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors

The most established preparation method involves the cyclization of 4-methylbenzaldehyde and glycine or related amino acid derivatives in the presence of dehydrating agents. This reaction typically proceeds via the formation of an intermediate Schiff base, which undergoes intramolecular cyclization to form the oxazolone ring.

- Reaction conditions:

- Solvent: Ethanol or methanol

- Temperature: 60–80°C

- Dehydrating agents: Commonly used to facilitate ring closure

- Duration: Several hours until completion

After cyclization, the crude product is isolated and purified. The free base is then converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s crystallinity and solubility.

Industrial Scale Synthesis

Industrial production scales up the above laboratory procedure with:

- Use of industrial-grade reagents and solvents

- Stringent control of temperature, pH, and reaction time to maximize yield and purity

- Purification steps including recrystallization and chromatographic techniques

- Quality control using spectroscopy (NMR, IR) and chromatography to confirm identity and purity

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Schiff base | 4-methylbenzaldehyde + glycine, ethanol, 60–80°C | Intermediate imine formation |

| Cyclization | Dehydrating agent, continued heating | Formation of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one (free base) |

| Salt formation | Treatment with HCl (aqueous or in EtOAc) | Formation of dihydrochloride salt |

Though the direct cyclization remains the primary route, related oxazolone derivatives have been synthesized using variations such as:

Reaction of 2,2-dichloroethenyl-acylaminotriphenylphosphonium salts with arylamines in methanol at 30–40°C, followed by salt formation with HCl or other acids. This approach introduces the arylamino group at the 5-position of the oxazole ring and can be adapted for 4-methylphenyl substituents under controlled conditions.

Use of amide coupling reagents (e.g., EDCI, HOBt) in DMF with appropriate amines and subsequent hydrochlorination to yield HCl salts of oxazolone derivatives with high purity and moderate yields (30–60% range). Although these examples refer to related oxazolone compounds, the methodology is applicable for synthesizing the title compound by selecting corresponding amines and aldehydes.

Laboratory syntheses report yields typically ranging from 50% to 80% for the cyclization and salt formation steps, depending on reaction time, temperature, and purity of starting materials.

Use of hydrochloric acid in organic solvents such as ethyl acetate or dioxane for salt formation results in well-crystallized dihydrochloride salts, facilitating isolation and characterization.

NMR and mass spectrometry analyses confirm the structure and purity of the final product, with characteristic signals corresponding to the oxazolone ring protons, methylphenyl substituent, and amino groups.

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 4-methylbenzaldehyde with glycine | 4-methylbenzaldehyde, glycine, dehydrating agent | Ethanol/methanol, 60–80°C | 50–80 | Classical method, scalable industrially |

| Reaction of dichloroethenyl-acylaminotriphenylphosphonium salts with arylamines | Acylaminotriphenylphosphonium salts, arylamines, triethylamine | Methanol, 30–40°C | Moderate | Introduces arylamino group at C-5 |

| Amide coupling with EDCI/HOBt and amines | EDCI, HOBt, DMF, amines | Room temp to mild heating | 30–60 | Produces HCl salts after hydrochlorination |

The preparation of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride is predominantly achieved through cyclization of 4-methylbenzaldehyde with glycine under dehydrating conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt. Alternative synthetic routes involving phosphonium salt intermediates and amide coupling reagents provide versatile approaches for derivative synthesis. The methods are well-established, reproducible, and amenable to scale-up with yields typically between 50% and 80%. The final product is characterized by standard spectroscopic techniques ensuring high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazolone derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted oxazolone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide at room temperature.

Major Products Formed

Oxidation: Oxazolone derivatives with additional oxygen functionalities.

Reduction: Reduced oxazolone derivatives with hydrogenated functionalities.

Substitution: Substituted oxazolone derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolone Derivatives

- 2-Amino-5-[1-(1H-indol-3-yl)ethyl]-1,3-oxazol-4-one (): This compound shares the oxazolone core but substitutes the 4-methylphenyl group with an indole-ethyl moiety. Indole derivatives are known for their role in modulating neurotransmitter pathways and antimicrobial properties. While the target compound’s activity is linked to bacterial inhibition, the indole-substituted analog may exhibit enhanced bioavailability due to indole’s inherent affinity for biological membranes.

Thiazole Derivatives

- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (): Replacing the oxazolone oxygen with sulfur yields a thiazole ring. The phenyl and methyl substitutions mirror the target compound, but the absence of the oxazolone’s ketone group reduces hydrogen-bonding capacity.

Thiadiazole Derivatives

- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (): Thiadiazoles, containing two nitrogen and one sulfur atom, differ significantly in reactivity compared to oxazolones.

Isoxazolone Derivatives

- (R)-(+)-4-(2-Chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one ():

Isoxazolones differ in the position of the oxygen atom within the heterocycle. The fluorine and chlorobenzyl groups in this analog introduce steric and electronic effects that may enhance metabolic stability. Isoxazolones are frequently explored as anti-inflammatory agents, suggesting divergent applications compared to the target compound’s antimicrobial focus.

Oxadiazole Derivatives

- 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide (): Oxadiazoles, with two nitrogen and one oxygen atom, are more rigid and planar than oxazolones. The methoxyphenyl and methylsulfanyl groups in this compound could enhance binding to hydrophobic enzyme pockets. Oxadiazoles are often utilized in antiviral research, indicating a different therapeutic niche compared to the target compound.

Biological Activity

Overview

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one; dihydrochloride (CAS No. 1432680-09-5) is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This compound features an oxazolone ring structure, which contributes to its unique properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one; dihydrochloride is C10H12Cl2N2O, and its structure enhances solubility and stability due to the dihydrochloride form. The compound is characterized by an amino group and a 4-methylphenyl moiety attached to the oxazolone framework, which plays a crucial role in its biological activity.

The biological activity of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one; dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity and alter receptor signaling pathways, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be beneficial in treating conditions related to enzyme overactivity.

- Immunomodulation : Studies suggest that derivatives of this compound can influence immune responses, potentially inhibiting humoral immunity while stimulating cellular immunity .

Biological Activities

Research indicates that 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one; dihydrochloride exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have explored its potential as an antimicrobial agent.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation across various human tumor cell lines. For example, derivatives have demonstrated significant cytotoxicity against ovarian adenocarcinoma and renal cancer cells with IC50 values as low as 1.143 µM .

- Neuroprotective Effects : Some research suggests potential neuroprotective effects, particularly regarding cognitive function improvement through acetylcholinesterase inhibition .

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one; dihydrochloride:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM. |

| Study 2 | Immunomodulation | Found that certain derivatives inhibited humoral immune responses while enhancing cellular immunity in vivo and in vitro. |

| Study 3 | Neuroprotective Effects | Showed potential for cognitive improvement in animal models through inhibition of acetylcholinesterase . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.